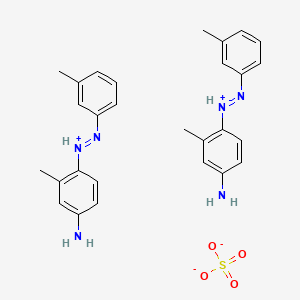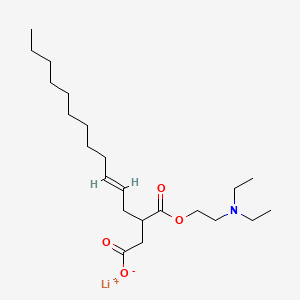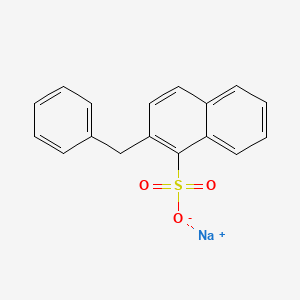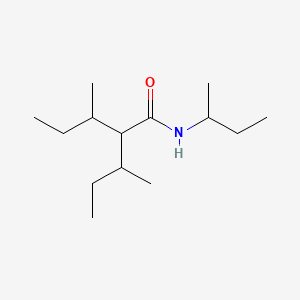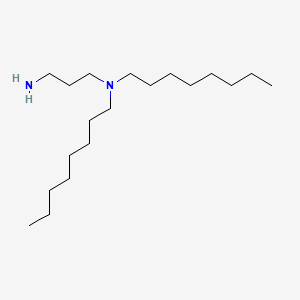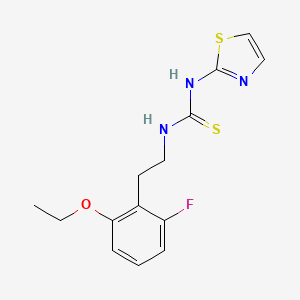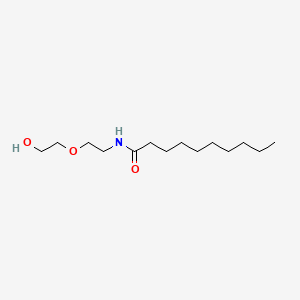
Decanamide, N-(2-(2-hydroxyethoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- is an organic compound with the molecular formula C14H29NO3 It is characterized by the presence of a decanamide backbone with a 2-(2-hydroxyethoxy)ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- can be synthesized through the reaction of 2-ethoxyethyl bromide with N-acetylcyclohexanamide. This reaction typically involves the use of a hydantoin ring reaction . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate or a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)dodecanamide: This compound has a similar structure but with a dodecanamide backbone instead of decanamide.
Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-: Another similar compound with slight variations in its molecular structure.
Uniqueness
Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with other similar compounds.
Properties
CAS No. |
158948-13-1 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]decanamide |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(17)15-10-12-18-13-11-16/h16H,2-13H2,1H3,(H,15,17) |
InChI Key |
BKCHFSQUGUUHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

